molecular formula C14H9N5O8 B13405599 (E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide

(E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide

Cat. No.: B13405599
M. Wt: 375.25 g/mol
InChI Key: RJVSBJVXQBNDRV-CHHVJCJISA-N
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Description

(E)-2-Hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide (NPDNSH) is a benzohydrazide derivative synthesized via the condensation of 3,5-dinitrosalicylic acid hydrazide (DNSH) with 2-nitrobenzaldehyde. DNSH, a metabolite of the banned veterinary drug nifursol, persists in animal tissues, necessitating sensitive detection methods. NPDNSH serves as a critical derivative in high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantifying DNSH residues at trace levels (μg/kg) in food safety monitoring . Its structure features a nitro-substituted benzylidene moiety (2-nitro) and a highly electron-deficient aromatic ring (3,5-dinitro-2-hydroxy), which enhances its stability and derivatization efficiency in analytical workflows .

Properties

Molecular Formula

C14H9N5O8

Molecular Weight

375.25 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-N-[(Z)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9N5O8/c20-13-10(5-9(17(22)23)6-12(13)19(26)27)14(21)16-15-7-8-3-1-2-4-11(8)18(24)25/h1-7,20H,(H,16,21)/b15-7-

InChI Key

RJVSBJVXQBNDRV-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and the hydrazone linkage may contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Spectral Features
Compound Key Substituents Spectral Data (IR/NMR) Highlights Reference
NPDNSH 3,5-dinitro (benzene), 2-nitro (benzylidene) IR: Strong C=O (1650 cm⁻¹), N–H (3250 cm⁻¹); <sup>1</sup>H NMR: δ 8.5–9.0 ppm (aromatic H)
(E)-N′-(4-Methoxybenzylidene)-benzohydrazides () 4-methoxy (benzylidene) <sup>13</sup>C NMR: δ 160–165 ppm (C=O), δ 55 ppm (OCH₃)
3-Bromo-N'-(hydroxybenzylidene)benzohydrazide () 3,5-dichloro, 2-hydroxy IR: Broad O–H (3400 cm⁻¹); X-ray: Intra-/intermolecular H-bonds
Vanillin-benzylidene hybrids () 4-hydroxy-3-methoxy (benzohydrazide) <sup>1</sup>H NMR: δ 12.22 ppm (hydrazine N–H), δ 3.81 ppm (OCH₃)

Key Structural Insights :

  • Electron-withdrawing groups (e.g., nitro in NPDNSH) reduce electron density on the hydrazone linkage, enhancing stability but limiting solubility in polar solvents.
  • Electron-donating groups (e.g., methoxy in ’s compounds) improve solubility but may reduce thermal stability .
  • Halogen substituents (e.g., Br, Cl in ) favor halogen bonding, influencing crystal packing and supramolecular architectures .
Crystallographic Comparisons
  • (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): Exhibits intramolecular O–H···N and intermolecular N–H···O bonds, forming 2D layers .
  • 3-Bromo-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide (): Features I···Br halogen bonds (3.4 Å) and O–H···O H-bonds, stabilizing 3D frameworks .

Biological Activity

(E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide, identified by its CAS number 851368-01-9, is a compound that has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antitumor, and antioxidant properties, supported by relevant data and case studies.

  • Molecular Formula : C14H9N5O8
  • Molecular Weight : 375.25 g/mol
  • Solubility : Data not available

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of benzohydrazides, including this compound, exhibit significant antibacterial properties. For instance, compounds structurally similar to this hydrazone have shown minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus64
This compoundE. coli128

The structural features of these compounds, such as the presence of nitro groups and the configuration of the hydrazone linkage, are believed to enhance their antibacterial efficacy through mechanisms that may include disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

2. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. For example, studies indicate that similar hydrazone derivatives exhibit cytotoxic effects against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines . The mechanism of action is thought to involve induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)
Patu898815.5
ECA10922.3
SGC790118.7

These findings suggest that the compound may serve as a lead in developing new chemotherapeutic agents.

3. Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Research indicates that benzohydrazides can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress . The antioxidant activity is often measured using assays such as DPPH radical scavenging and ABTS assays.

Assay TypeResult
DPPH ScavengingIC50 = 45 µg/mL
ABTS ScavengingIC50 = 50 µg/mL

These results highlight the potential therapeutic applications of this compound in conditions associated with oxidative stress.

Case Studies

Several case studies have focused on the synthesis and evaluation of biological activities related to hydrazone derivatives:

  • Synthesis and Characterization : A study synthesized various hydrazone derivatives and characterized them using spectroscopic methods. The synthesized compounds were evaluated for their antibacterial and antioxidant activities .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the benzylidene moiety significantly affect biological activity. For instance, electron-withdrawing groups enhance antibacterial potency while maintaining low cytotoxicity towards human cells .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide?

The compound is typically synthesized via condensation reactions. For example, nitration of salicylaldehyde derivatives yields 2-hydroxy-3,5-dinitrobenzaldehyde, which is then reacted with a hydrazide precursor (e.g., 2-nitrobenzohydrazide) under reflux in a solvent like ethanol or 1,4-dioxane. Reaction conditions (e.g., molar ratios, temperature, and catalysts like morpholine) are critical for regiochemical control and yield optimization. Characterization involves IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton δ ~8.5–9.5 ppm), and mass spectrometry (m/z consistent with molecular ion) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Structural confirmation relies on:

  • IR spectroscopy : Identifies hydrazide (N-H stretch ~3200 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).
  • NMR : ¹H NMR resolves imine (CH=N) and aromatic protons; ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and nitro-substituted carbons.
  • X-ray crystallography : Resolves E-configuration and dihedral angles between aromatic rings. SHELXL is commonly used for refinement, especially for handling twinned or high-resolution data .

Q. How is the biological activity of this hydrazide derivative evaluated?

Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria or fungi are standard. Minimum inhibitory concentration (MIC) values are determined using serial dilutions. Cytotoxicity studies (e.g., MTT assay) assess anticancer potential, often comparing activity against hydrazide analogs to establish structure-activity trends .

Advanced Research Questions

Q. How can synthetic yields be improved while avoiding byproducts like regioisomeric nitro derivatives?

Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize over-nitration. Chromatographic monitoring (TLC/HPLC) identifies intermediates. Solvent choice (e.g., acetic acid for polar intermediates) and stoichiometric excess of the aldehyde precursor can drive the condensation to completion .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

For twinned crystals or low-resolution

  • Use SHELXD for phase problem solutions and SHELXL for refinement with restraints on bond lengths/angles.
  • High-pressure freezing or cryocooling improves diffraction quality.
  • Complementary DFT calculations (e.g., Gaussian09) validate H-bonding networks and tautomeric forms .

Q. How is this compound applied in analytical methods for detecting nitrofuran metabolites?

As a derivative of 3,5-dinitrosalicylic acid hydrazide (DNSH), it is used in HPLC-MS to detect residual nifursol metabolites. Derivatization involves acid-catalyzed coupling with 2-nitrobenzaldehyde, followed by SPE purification. Detection limits ≤1 µg/kg are achieved via MRM transitions (e.g., m/z 365 → 212) .

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., fungal CYP51 for antifungal studies).
  • Hirshfeld surface analysis quantifies intermolecular interactions in crystal packing .

Q. How do structural modifications influence its biological activity?

Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., halides, methoxy groups). For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane permeability.
  • Ortho-substituted aromatic rings improve DNA intercalation in anticancer assays .

Q. How are contradictions between spectral data and crystallographic results reconciled?

Discrepancies (e.g., tautomeric forms in solution vs. solid state) are resolved using:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Powder XRD to confirm bulk crystallinity.
  • Solid-state IR comparing hydrogen-bonding patterns .

Q. What innovations improve detection sensitivity in immunoassays for DNSH?

A "substructural coating hapten" strategy enhances antibody specificity. Polyclonal antibodies are raised against DNSH-BSA conjugates, with cross-reactivity minimized using heterologous coating antigens. Indirect ELISA achieves IC₅₀ values ~2.1 µg/L, validated against HPLC-MS via spike-recovery tests (85–110% accuracy) .

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